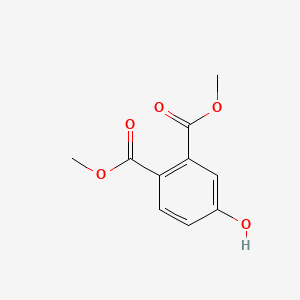

Dimethyl 4-hydroxyphthalate

Description

BenchChem offers high-quality Dimethyl 4-hydroxyphthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-hydroxyphthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVDRYFBGDXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177006 | |

| Record name | Dimethyl 4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22479-95-4 | |

| Record name | Dimethyl 4-hydroxyphthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-hydroxyphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-hydroxyphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 4-HYDROXYPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8KP9I1QJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Dimethyl 4-hydroxyphthalate" molecular weight and formula C10H10O5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyphthalate, a diester of 4-hydroxyphthalic acid, is a compound of growing interest in the scientific community. With the molecular formula C10H10O5 and a molecular weight of approximately 210.18 g/mol , this molecule serves as a versatile building block in organic synthesis and has demonstrated notable biological activities, including potential anticancer and antifungal properties.[1] This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, encompassing its physicochemical properties, synthesis, and characterization. It further delves into its biological significance, exploring its role as a potential endocrine disruptor and its impact on cellular signaling pathways. Detailed experimental protocols for its synthesis, purification, and characterization are provided to aid researchers in their laboratory work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dimethyl 4-hydroxyphthalate is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H10O5 |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | Dimethyl 4-hydroxybenzene-1,2-dicarboxylate |

| CAS Number | 22479-95-4 |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 110-111 °C |

| Boiling Point | 330.6±22.0 °C (Predicted) |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. |

Synthesis and Purification

The primary route for the synthesis of Dimethyl 4-hydroxyphthalate is through the esterification of 4-hydroxyphthalic acid with methanol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis

Materials:

-

4-hydroxyphthalic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxyphthalic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Method: Recrystallization

Solvent: Ethanol

Procedure:

-

Dissolve the crude Dimethyl 4-hydroxyphthalate in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of synthesized Dimethyl 4-hydroxyphthalate can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Broad peak around 3200-3400 cm⁻¹ corresponding to the hydroxyl (-OH) group. Sharp peak around 1720 cm⁻¹ indicating the ester carbonyl (C=O) group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | ¹H NMR: Singlets around 3.8-3.9 ppm for the methyl ester protons. Aromatic proton signals will also be present. ¹³C NMR: Resonances for the ester carbonyl carbons, aromatic carbons, and methyl carbons. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when using a suitable column (e.g., C18) and mobile phase. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the molecular weight and fragmentation pattern of the compound. |

| Differential Scanning Calorimetry (DSC) | Determines the melting point and thermal stability of the compound. |

Biological Activity and Signaling Pathways

Dimethyl 4-hydroxyphthalate has been reported to exhibit various biological activities, positioning it as a molecule of interest for further investigation in drug development.

Anticancer and Antifungal Potential

Research suggests that Dimethyl 4-hydroxyphthalate possesses anticancer and antifungal properties.[1] Its mechanism of action is thought to involve interactions with cellular membranes and the disruption of cell signaling pathways that are crucial for the proliferation of cancer cells and fungi.[1]

Endocrine Disruption and Oxidative Stress

As a member of the phthalate family, Dimethyl 4-hydroxyphthalate is also studied for its potential as an endocrine-disrupting chemical. It may interfere with hormone signaling pathways. Furthermore, it has been implicated in inducing oxidative stress within cells.

Putative Signaling Pathway: Induction of Apoptosis

While a specific, detailed signaling pathway for Dimethyl 4-hydroxyphthalate remains to be fully elucidated, studies on the parent compound, Dimethyl Phthalate (DMP), and other phthalates suggest a potential mechanism for inducing apoptosis (programmed cell death) in certain cell types. This pathway often involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. One proposed mechanism involves the Fas/FasL signaling pathway and the Bcl-2 family of proteins.

Below is a generalized workflow for investigating the cytotoxic effects of a compound like Dimethyl 4-hydroxyphthalate on cancer cells.

Caption: Experimental workflow for assessing the anticancer potential of Dimethyl 4-hydroxyphthalate.

Based on studies of related phthalates, a potential signaling pathway for apoptosis induction is presented below. It is important to note that this is a hypothesized pathway for Dimethyl 4-hydroxyphthalate and requires direct experimental validation.

Caption: Hypothesized apoptosis signaling pathway induced by Dimethyl 4-hydroxyphthalate.

Applications in Drug Development

The structural features and biological activities of Dimethyl 4-hydroxyphthalate make it an attractive scaffold for drug discovery and development.

-

Starting Material for Synthesis: Its functional groups, including the hydroxyl and ester moieties, can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies.

-

Lead Compound for Anticancer and Antifungal Agents: With demonstrated biological activity, it serves as a promising lead compound for the development of novel therapeutic agents. Further optimization of its structure could enhance its potency and selectivity.

Currently, there are no publicly available, detailed case studies of Dimethyl 4-hydroxyphthalate as a direct precursor in a clinically approved drug. However, its role as a versatile chemical intermediate suggests its potential utility in the broader landscape of pharmaceutical synthesis.

Conclusion

Dimethyl 4-hydroxyphthalate is a compound with significant potential in both chemical synthesis and pharmacological research. Its straightforward synthesis and amenability to chemical modification, coupled with its intriguing biological profile, make it a valuable tool for researchers in academia and industry. While further studies are required to fully elucidate its mechanisms of action and to explore its therapeutic potential, this technical guide provides a solid foundation of current knowledge to inform and facilitate future investigations into this promising molecule.

References

An In-Depth Technical Guide to Dimethyl 4-hydroxyphthalate

IUPAC Name: Dimethyl 4-hydroxybenzene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, a compound of interest for researchers, scientists, and drug development professionals. The guide covers its chemical identity, synthesis, analytical characterization, and known biological activities, with a focus on its potential as an anticancer and antifungal agent.

Chemical and Physical Properties

Dimethyl 4-hydroxyphthalate, also known as 4-hydroxyphthalic acid dimethyl ester, is a derivative of phthalic acid.[1] Its chemical structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[1] This structural arrangement imparts specific chemical and biological properties.[1]

| Property | Value | Reference |

| CAS Number | 22479-95-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 110-111 °C | [1][2] |

| Boiling Point | 330.6 ± 22.0 °C | [1] |

| Density | 1.284 ± 0.06 g/cm³ | [1] |

| InChI Key | JJXVDRYFBGDXOU-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The primary method for synthesizing Dimethyl 4-hydroxyphthalate is through the esterification of 4-hydroxyphthalic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[1][2]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

4-hydroxyphthalic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 6-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure Dimethyl 4-hydroxyphthalate as a crystalline solid.[1]

Analytical Characterization

The structure and purity of the synthesized Dimethyl 4-hydroxyphthalate can be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl ester groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons. |

| FT-IR | Characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3400 cm⁻¹), ester carbonyl (C=O) groups (sharp peak around 1720 cm⁻¹), and C-O stretching.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| HPLC | A single peak indicating the purity of the compound when analyzed using a suitable column (e.g., C18) and mobile phase with UV detection.[1] |

Biological Activities and Potential Applications

Dimethyl 4-hydroxyphthalate has garnered attention for its potential biological activities, particularly its anticancer and antifungal properties.

Anticancer Activity

While specific IC50 values for Dimethyl 4-hydroxyphthalate are not extensively reported in publicly available literature, some studies suggest that phthalates can influence cancer cell proliferation.[3] The proposed mechanisms of action for phthalates, in general, involve the modulation of various signaling pathways. It is suggested that Dimethyl 4-hydroxyphthalate may exert its effects through interactions with cellular membranes and disruption of cell signaling mechanisms, potentially binding to intracellular receptors that influence tumor proliferation.[1][4]

Potential Signaling Pathways Involved in Phthalate-Induced Carcinogenesis:

Antifungal Activity

Experimental Protocols for Biological Assays

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Dimethyl 4-hydroxyphthalate

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Dimethyl 4-hydroxyphthalate in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

Dimethyl 4-hydroxyphthalate

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

-

Compound Dilution: Prepare a stock solution of Dimethyl 4-hydroxyphthalate in DMSO and make serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion

Dimethyl 4-hydroxyphthalate is a compound with a well-defined chemical structure and established synthesis methods. Its potential anticancer and antifungal activities make it a subject of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the biological properties of this molecule. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various biological systems.

References

- 1. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Lower concentrations of phthalates induce proliferation in human breast cancer cells. | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 22479-95-4: Dimethyl 4-hydroxyphthalate | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of Dimethyl 4-hydroxyphthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl 4-hydroxyphthalate (CAS: 22479-95-4), a key organic compound with applications in chemical synthesis and materials science. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Dimethyl 4-hydroxyphthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | d | 1H | Ar-H (H-6) |

| 7.00 | d | 1H | Ar-H (H-5) |

| 6.92 | s | 1H | Ar-H (H-3) |

| ~5.0-6.0 | br s | 1H | Ar-OH |

| 3.90 | s | 3H | OCH₃ (Ester at C1) |

| 3.86 | s | 3H | OCH₃ (Ester at C2) |

Data sourced from an experimental spectrum in CDCl₃. The broad singlet for the hydroxyl proton is solvent and concentration-dependent and may not always be distinctly observed.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 169.5 - 172.0 | C=O (Ester) |

| 168.0 - 170.5 | C=O (Ester) |

| 160.0 - 163.0 | C-OH (C4) |

| 132.0 - 134.0 | Ar-C (C6) |

| 123.0 - 125.0 | Ar-C (C2) |

| 121.0 - 123.0 | Ar-C (C1) |

| 119.0 - 121.0 | Ar-C (C5) |

| 110.0 - 112.0 | Ar-C (C3) |

| 52.0 - 54.0 | OCH₃ |

| 51.5 - 53.5 | OCH₃ |

Note: This data is based on predicted chemical shifts from standard correlation tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet Technique)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3400 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1580 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1400 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-O Stretch | Ester |

| 1000 - 1100 | Strong | C-O Stretch | Ester |

Key characteristic peaks include a broad hydroxyl stretch and a sharp, intense ester carbonyl stretch.[1]

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | High (Base Peak) | [M-OCH₃]⁺ |

| 180 | Moderate-High | [M-CH₂O]⁺ |

The molecular formula is C₁₀H₁₀O₅, corresponding to a molecular weight of 210.18 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of purified Dimethyl 4-hydroxyphthalate.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Referencing : Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 30-90°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS reference signal. Integrate the peaks in the ¹H spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet)

-

Material Preparation :

-

Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove all moisture. Store in a desiccator until use.

-

Ensure the agate mortar and pestle, die set, and all spatulas are scrupulously clean and dry.

-

-

Sample Mixture : Weigh approximately 1-2 mg of Dimethyl 4-hydroxyphthalate and 200-250 mg of the dried KBr.

-

Grinding : Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr matrix.

-

Pellet Formation :

-

Transfer a small amount of the powder mixture into the pellet die, ensuring an even distribution.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

-

-

Data Acquisition : Carefully remove the thin, transparent (or translucent) pellet from the die and place it in the spectrometer's sample holder. Record the background spectrum (air or a pure KBr pellet) first, then acquire the sample spectrum.

GC-MS Protocol

-

Sample Preparation : Prepare a stock solution of Dimethyl 4-hydroxyphthalate in a high-purity solvent such as ethyl acetate or dichloromethane. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set up a temperature program, for instance, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes. Use helium as the carrier gas at a constant flow rate.

-

Mass Spectrometer (MS) : Set the ion source to electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 450.

-

-

Injection : Inject 1 µL of the prepared sample solution into the GC inlet, which is typically heated to 250-280°C.

-

Data Acquisition and Analysis : The GC separates the components of the sample over time, and the eluting compounds are subsequently ionized and fragmented in the MS. The mass spectrum corresponding to the GC peak for Dimethyl 4-hydroxyphthalate is recorded. The resulting total ion chromatogram (TIC) and the mass spectrum are analyzed to confirm the retention time and fragmentation pattern of the compound.

Logical Workflow and Relationships

The structural elucidation of an organic compound like Dimethyl 4-hydroxyphthalate follows a logical progression where different spectroscopic techniques provide complementary information.

Caption: Logical workflow for spectroscopic analysis and structure confirmation.

References

Physical properties of Dimethyl 4-hydroxyphthalate: melting point, solubility

An In-depth Technical Guide to the Physical Properties of Dimethyl 4-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Dimethyl 4-hydroxyphthalate (CAS No: 22479-95-4), focusing on its melting point and solubility. This document includes quantitative data, detailed experimental protocols, and a procedural workflow for its synthesis, designed to support research and development activities.

Chemical Identity and Properties

Dimethyl 4-hydroxyphthalate, systematically named dimethyl 4-hydroxybenzene-1,2-dicarboxylate, is an organic compound belonging to the phthalate ester class.[1] Its structure consists of a benzene ring substituted by two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[2] This arrangement of functional groups imparts specific chemical characteristics that influence its physical properties and reactivity.

Table 1: Physical and Chemical Properties of Dimethyl 4-hydroxyphthalate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₅ | [2][3] |

| Molecular Weight | 210.18 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| CAS Number | 22479-95-4 | [1][3] |

| Melting Point | See Table 2 | |

| Boiling Point | 330.6°C at 760 mmHg | [3] |

| Water Solubility | Estimated at 2.01 mg/mL | [2] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

| LogP (Partition Coefficient) | 1.25 to 1.77 | [2] |

Melting Point

The melting point of a compound is a critical indicator of its purity. Various sources report slightly different melting points for Dimethyl 4-hydroxyphthalate, which may be attributed to different experimental methods or sample purities.

Table 2: Reported Melting Points for Dimethyl 4-hydroxyphthalate

| Melting Point Range (°C) | Source |

| 100 - 103 | LabSolutions[3] |

| 110 - 111 | Benchchem[2] |

It is worth noting that a structurally similar isomer, Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0), has a reported melting point of 95-99°C.[4]

Experimental Protocol: Melting Point Determination

A standard method for determining the melting point involves using a capillary melting point apparatus. For higher precision and thermal analysis, Differential Scanning Calorimetry (DSC) is recommended.[2]

Method 1: Capillary Melting Point Apparatus

-

Sample Preparation: Ensure the Dimethyl 4-hydroxyphthalate sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Method 2: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. DSC also provides data on the heat of fusion.

Solubility

The solubility of Dimethyl 4-hydroxyphthalate is a key parameter for its application in various experimental and industrial settings. It exhibits limited solubility in water but is soluble in organic solvents.[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5]

-

Preparation: Add an excess amount of Dimethyl 4-hydroxyphthalate to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed flask or vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Filter the sample immediately through a syringe filter (e.g., 0.22 µm) to remove any suspended microcrystals. Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.[5]

-

Quantitative Analysis: Determine the concentration of Dimethyl 4-hydroxyphthalate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][5][6]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Synthesis Workflow

Dimethyl 4-hydroxyphthalate is commonly synthesized via the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[2][7] The following diagram illustrates the general workflow for this chemical synthesis.

Caption: Workflow for the synthesis of Dimethyl 4-hydroxyphthalate.

References

- 1. CAS 22479-95-4: Dimethyl 4-hydroxyphthalate | CymitQuimica [cymitquimica.com]

- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Dimethyl 4-Hydroxyisophthalate | 5985-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. chemicalbook.com [chemicalbook.com]

Chemical structure and functional groups of Dimethyl 4-hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, detailing its chemical structure, functional groups, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities in chemistry, materials science, and drug development.

Chemical Identity and Structure

Dimethyl 4-hydroxyphthalate (CAS No. 22479-95-4) is an organic compound belonging to the phthalate ester class.[1] Its systematic IUPAC name is dimethyl 4-hydroxybenzene-1,2-dicarboxylate.[2][3] The molecule consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.[2] This structural arrangement of a phthalic acid backbone with both ester and hydroxyl functional groups imparts specific chemical properties and reactivity.[2]

The key functional groups are:

-

Aromatic Ring: A central benzene ring.

-

Two Methyl Ester Groups (-COOCH₃): Located at the ortho (1,2) positions of the benzene ring. These groups can be reduced to alcohols.[2]

-

One Hydroxyl Group (-OH): Located at position 4 of the benzene ring. This group is crucial for its reactivity, allowing for oxidation to a ketone or carboxylic acid, and nucleophilic substitution reactions.[2]

Its molecular formula is C₁₀H₁₀O₅, and it has a molecular weight of approximately 210.18 g/mol .[2][3]

Structural Isomerism

It is important to distinguish Dimethyl 4-hydroxyphthalate from its structural isomer, Dimethyl 4-hydroxyisophthalate (CAS No. 5985-24-0). The latter has the same molecular formula but features the dimethyl ester groups on an isophthalate (1,3-dicarboxylate) backbone.[2][4] This difference in the substitution pattern on the benzene ring leads to significant variations in their physical and chemical properties, such as melting points and crystallinity.[2]

Physicochemical and Spectroscopic Data

The quantitative properties of Dimethyl 4-hydroxyphthalate are summarized in the table below, providing a clear reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₅ | [2][3] |

| Molecular Weight | 210.18 g/mol | [2][3] |

| CAS Number | 22479-95-4 | [2][3] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 110-111°C | [2] |

| Boiling Point | 330.6 ± 22.0°C | [2] |

| Density | 1.284 ± 0.06 g/cm³ | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.77 (d, J=8.8 Hz, 1H), 7.03 (d, J=2 Hz, 1H), 6.95 (dd, J=8.4, 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H) | [5] |

| FT-IR (cm⁻¹) | ~3200-3400 (broad, -OH), ~1720 (sharp, C=O) | [2] |

| Mass Spectrometry (ESI) | m/z 211 [M+H]⁺ | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Dimethyl 4-hydroxyphthalate.

Synthesis via Esterification

The most common method for synthesizing Dimethyl 4-hydroxyphthalate is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[2][6]

Materials:

-

4-hydroxyphthalic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in methanol (100 mL).[5]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acid catalyst, such as thionyl chloride (20 mL), to the solution while stirring.[5] Alternatively, concentrated sulfuric acid can be used.[2]

-

After the addition of the catalyst, remove the ice bath and warm the reaction mixture to 80°C.[5]

-

Maintain the temperature and continue stirring for approximately 4 hours to allow the esterification to proceed to completion.[5]

-

Upon completion, remove the volatile components (excess methanol and catalyst byproducts) by distillation under reduced pressure.[5]

-

If sulfuric acid was used, neutralize the remaining acid with a sodium bicarbonate solution.

-

Extract the product using ethyl acetate.

-

Purify the crude product by recrystallization from ethanol.[2]

-

The final product, Dimethyl 4-hydroxyphthalate, is obtained as a white solid with a high yield (typically around 99%).[5]

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure, dissolve a small sample in deuterated chloroform (CDCl₃). The proton NMR spectrum should show characteristic peaks for the aromatic protons and the two distinct methyl ester protons, which appear as singlets around 3.8-3.9 ppm.[2][5]

-

¹³C NMR: Provides confirmation of the carbon skeleton.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet).

-

The spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching of the hydroxyl group.[2]

-

A strong, sharp peak around 1720 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl groups.[2]

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 211.[5]

-

Gas chromatography-mass spectrometry (GC-MS) can also be employed for analysis, though derivatization may be necessary to improve volatility.[2]

4. High-Performance Liquid Chromatography (HPLC):

-

To assess the purity of the synthesized compound, use a reverse-phase HPLC system with a C18 column.[2]

-

A suitable mobile phase could be a mixture of methanol and water.

-

Detection can be performed using a UV detector at a wavelength of 254 nm.[2]

Visualized Workflow and Structures

The following diagrams illustrate the synthesis workflow and the chemical structure of Dimethyl 4-hydroxyphthalate.

References

- 1. CAS 22479-95-4: Dimethyl 4-hydroxyphthalate | CymitQuimica [cymitquimica.com]

- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

- 3. Dimethyl 4-hydroxyphthalate | C10H10O5 | CID 89726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIMETHYL 4-HYDROXYPHTHALATE | 22479-95-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Dimethyl 4-hydroxyphthalate: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-hydroxyphthalate (DM4HP) is a hydroxylated metabolite of the widely used industrial chemical, Dimethyl Phthalate (DMP). While research on DM4HP is not as extensive as for its parent compound, emerging evidence suggests its potential involvement in a range of biological processes. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of DM4HP in biological systems. Drawing on data from studies of DM4HP and structurally related phthalates, this document details its interactions with cellular signaling pathways, its role in inducing oxidative stress, and its potential as an endocrine disruptor. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and toxicology, providing detailed experimental protocols and summarizing available quantitative data to facilitate further investigation into the biological impact of this compound.

Introduction

Dimethyl 4-hydroxyphthalate (CAS No: 22479-95-4), a metabolite of Dimethyl Phthalate (DMP), is formed in biological systems through metabolic processes.[1] Given the ubiquitous presence of phthalates in the environment and their detection in human tissues, understanding the biological activities of their metabolites is of paramount importance. DM4HP has garnered scientific interest due to its potential anticancer and antifungal properties, as well as its suspected role as an endocrine-disrupting chemical.[2]

This guide will delve into the molecular mechanisms that underpin the biological effects of DM4HP, drawing on direct evidence where available and extrapolating from studies on structurally similar phthalates to propose putative pathways of action. The key areas of focus include its impact on cellular signaling cascades, its contribution to oxidative stress, and its interaction with nuclear receptors.

Putative Mechanisms of Action

The biological effects of Dimethyl 4-hydroxyphthalate are likely mediated through a multi-faceted mechanism involving the modulation of key cellular signaling pathways, induction of oxidative stress, and disruption of endocrine signaling.

Modulation of Cellular Signaling Pathways

Phthalates have been shown to interfere with several critical signaling pathways that regulate cell proliferation, survival, and inflammation. While direct studies on DM4HP are limited, the activities of its parent compound DMP and other phthalates like Di(2-ethylhexyl) phthalate (DEHP) provide a framework for its potential mechanisms.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Studies on DEHP have demonstrated its ability to activate this pathway in liver cancer cells, promoting cell proliferation.[3][4] It is plausible that DM4HP, as a metabolite, may exert similar effects. The activation of this pathway typically involves the phosphorylation of Akt and mTOR, leading to the downstream activation of proteins that promote cell cycle progression and inhibit apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, cell survival, and proliferation. Some phthalates have been shown to modulate NF-κB signaling. For instance, Dimethyl Fumarate (DMF), a compound with some structural similarities to DM4HP, is a known inhibitor of the NF-κB pathway.[5] It is hypothesized that DM4HP may also influence this pathway, potentially contributing to its observed anti-inflammatory or anticancer effects.

Induction of Oxidative Stress

A growing body of evidence suggests that exposure to various phthalates can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, resulting in oxidative stress.[6][7][8][9][10] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and has been implicated in the toxic effects of phthalates. It is plausible that DM4HP, through its metabolic processing or direct interaction with cellular components, contributes to the generation of ROS.

Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals that can interfere with the body's hormonal systems.[11][12][13][14] They can exert estrogenic or anti-androgenic effects by binding to nuclear receptors. Although direct evidence for DM4HP is limited, studies on other phthalates suggest that it may interact with the estrogen receptor (ER), potentially mimicking the effects of estrogen and leading to the transcriptional activation of estrogen-responsive genes.[15]

Quantitative Data

Quantitative data on the biological activity of Dimethyl 4-hydroxyphthalate are currently limited in the scientific literature. The following tables summarize available data for DM4HP and related phthalates to provide a comparative context.

Table 1: Cytotoxicity of Phthalates in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Dimethyl 4-hydroxyphthalate | Data Not Available | - | - | - |

| Di(2-ethylhexyl) phthalate (DEHP) | HepG2 | MTT | > 1000 µM | [3] |

| Dibutyl Phthalate (DBP) | Bovine Lymphocytes | MTT | 50 µM | [9] |

Table 2: Antifungal Activity of Phthalates

| Compound | Fungal Strain | Assay | MIC | Reference |

| Dimethyl 4-hydroxyphthalate | Data Not Available | - | - | - |

| Various Antifungals | Candida albicans | Broth Microdilution | Varies | [16][17] |

| Various Antifungals | Aspergillus fumigatus | Broth Microdilution | Varies | [17][18] |

Table 3: Endocrine Disrupting Activity of Phthalates

| Compound | Receptor | Assay | Relative Binding Affinity (RBA) | Reference |

| Dimethyl 4-hydroxyphthalate | Estrogen Receptor α | Data Not Available | - | - |

| Diethyl Phthalate (DEP) | Estrogen Receptor α | Competitive Binding | Low | [15] |

| Dibutyl Phthalate (DBP) | Estrogen Receptor α | Competitive Binding | Low | [15] |

| Butyl Benzyl Phthalate (BBP) | Estrogen Receptor α | Competitive Binding | Moderate | [15] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the mechanism of action of Dimethyl 4-hydroxyphthalate. These protocols are based on standard methodologies and can be adapted for specific research needs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Culture: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Dimethyl 4-hydroxyphthalate (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Oxidative Stress Assessment

This protocol outlines the measurement of common oxidative stress markers.

-

Cell Culture and Treatment: Culture cells as described above and treat with Dimethyl 4-hydroxyphthalate for a specified time.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer.

-

Measurement of Oxidative Stress Markers:

-

Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay kit according to the manufacturer's instructions.[19]

-

DNA Damage (8-OHdG Assay): Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in cellular DNA using an ELISA kit or by LC-MS/MS.[20]

-

Total Antioxidant Capacity (TAC): Measure the total antioxidant capacity of the cell lysate using a commercially available kit.[10]

-

-

Data Analysis: Normalize the levels of oxidative stress markers to the total protein concentration of the cell lysate.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor.

-

Receptor Preparation: Prepare a cytosolic fraction containing the estrogen receptor from a suitable source (e.g., rat uterine tissue or ER-expressing cell lines).

-

Binding Reaction: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of Dimethyl 4-hydroxyphthalate.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabel against the concentration of the competitor (DM4HP) to determine the IC50 value. Calculate the relative binding affinity (RBA) compared to a known estrogen.[15][21]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.

-

Cell Culture and Treatment: Treat cells with Dimethyl 4-hydroxyphthalate as described previously.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, p65, IκBα) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][22]

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

Dimethyl 4-hydroxyphthalate, a metabolite of DMP, exhibits a range of biological activities that warrant further investigation. Based on the available evidence for DM4HP and related phthalates, its mechanism of action likely involves the modulation of key cellular signaling pathways such as PI3K/Akt and NF-κB, the induction of oxidative stress, and endocrine disruption through interaction with nuclear receptors.

The current body of research, however, has significant gaps, particularly the lack of specific quantitative data and detailed mechanistic studies for DM4HP itself. Future research should focus on:

-

Determining the specific molecular targets of DM4HP.

-

Elucidating the precise signaling cascades it modulates and the downstream consequences.

-

Quantifying its binding affinities for various nuclear receptors.

-

Conducting in vivo studies to understand its physiological and toxicological effects in a whole-organism context.

A more thorough understanding of the biological activities of DM4HP is crucial for accurately assessing the health risks associated with exposure to its parent compound, Dimethyl Phthalate, and for exploring its potential therapeutic applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. Mutagenicity and metabolism of dimethyl phthalate and its binding to epidermal and hepatic macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

- 3. Activation of the PI3K-AKT-mTOR signaling pathway promotes DEHP-induced Hep3B cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative stress as a potential mechanism linking gestational phthalates exposure to cognitive development in infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of oxidative stress and inflammatory markers in relation to urinary phthalate metabolites: NHANES 1999–2006 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship of Urinary Phthalate Metabolites with Cardiometabolic Risk Factors and Oxidative Stress Markers in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalate metabolites and biomarkers of oxidative stress in the follicular fluid of women undergoing in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 20. researchgate.net [researchgate.net]

- 21. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 4-hydroxyphthalate and its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyphthalate, a significant chemical compound with emerging interest in various scientific fields. This document details its chemical identity, including a thorough list of synonyms found in chemical literature, its physicochemical properties, established experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.

Chemical Identity and Synonyms

Dimethyl 4-hydroxyphthalate is a diester of 4-hydroxyphthalic acid and methanol. The presence of both a hydroxyl group and two methyl ester functionalities on the benzene ring imparts unique chemical characteristics to the molecule. For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

A comprehensive list of synonyms and identifiers for Dimethyl 4-hydroxyphthalate is provided in Table 1. These names are used interchangeably in chemical databases, research articles, and commercial supplier catalogs.

Table 1: Synonyms and Chemical Identifiers for Dimethyl 4-hydroxyphthalate

| Identifier Type | Value |

| Primary Name | Dimethyl 4-hydroxyphthalate |

| Systematic (IUPAC) Name | dimethyl 4-hydroxybenzene-1,2-dicarboxylate[1] |

| CAS Registry Number | 22479-95-4[1] |

| Molecular Formula | C₁₀H₁₀O₅[1] |

| Molecular Weight | 210.18 g/mol [1] |

| InChI | InChI=1S/C10H10O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5,11H,1-2H3 |

| InChIKey | JJXVDRYFBGDXOU-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1=C(C=C(C=C1)O)C(=O)OC[1] |

| Alternative Names & Synonyms | 4-Hydroxyphthalic acid dimethyl ester[1] |

| 1,2-Benzenedicarboxylic acid, 4-hydroxy-, 1,2-dimethyl ester[1] | |

| Dimethyl 4-hydroxy-1,2-benzenedicarboxylate[1] | |

| 4-hydroxybenzene-1,2-dicarboxylic acid dimethyl ester | |

| 1,2-diMethyl 4-hydroxybenzene-1,2-dicarboxylate | |

| Einecs 245-023-9 | |

| 4-Hydroxy-phthalsaeure-dimethylester | |

| dimethyl 5-hydroxyphthalate |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of Dimethyl 4-hydroxyphthalate is presented in Table 2. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical and Spectral Properties of Dimethyl 4-hydroxyphthalate

| Property | Value |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 110-111 °C[1] |

| Boiling Point | 330.6 ± 22.0 °C at 760 mmHg |

| Density | 1.284 ± 0.06 g/cm³[1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.77 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2 Hz, 1H), 6.95 (dd, J = 8.4 and 2.0 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H)[3] |

| Mass Spectrometry (ESI) | m/z 211 ([M+H]⁺)[3] |

| Infrared (IR) Spectroscopy | Broad peak ~3200-3400 cm⁻¹ (hydroxyl group), sharp peak ~1720 cm⁻¹ (ester carbonyl group). |

Experimental Protocols

Synthesis of Dimethyl 4-hydroxyphthalate

A common and efficient method for the synthesis of Dimethyl 4-hydroxyphthalate is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.

Protocol: Acid-Catalyzed Esterification

-

Reagents:

-

4-hydroxyphthalic acid (1 equivalent)

-

Methanol (excess, serves as both reactant and solvent)

-

Thionyl chloride or concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

To a solution of 4-hydroxyphthalic acid (e.g., 20 g, 110 mmol) in methanol (e.g., 100 mL), slowly add thionyl chloride (e.g., 20 mL) at 0 °C with stirring.[3]

-

After the addition is complete, warm the reaction mixture to 80 °C and maintain this temperature for approximately 4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the volatile components (excess methanol and thionyl chloride) by distillation under reduced pressure.[3]

-

The resulting crude product is Dimethyl 4-hydroxyphthalate, which can be obtained as a white solid in high yield (typically ~99%).[3]

-

For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

-

Analytical Methods

HPLC is a versatile technique for assessing the purity of Dimethyl 4-hydroxyphthalate and for monitoring reaction progress.

Protocol: Reversed-Phase HPLC

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used. For example, an isocratic elution with methanol-water (75:25 v/v) can be effective.

-

Detection: UV detection at 230 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible organic solvent.

GC-MS is a powerful tool for the identification and quantification of Dimethyl 4-hydroxyphthalate, particularly in complex mixtures.

Protocol: GC-MS Analysis

-

Injector: Splitless mode is often preferred for trace analysis.

-

Carrier Gas: Helium or hydrogen.

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature and ramping up to around 280-300 °C.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or acetone. Derivatization is generally not required for this compound.

Biological Significance and Signaling Pathways

Dimethyl 4-hydroxyphthalate has garnered attention for its potential biological activities, including anticancer properties and its influence on cellular signaling pathways. While the precise molecular mechanisms are still under investigation, research on this compound and its structural analogs suggests involvement in several key cellular processes.

Anticancer and Anti-proliferative Effects

Studies have indicated that Dimethyl 4-hydroxyphthalate may inhibit the proliferation of certain cancer cells.[4] The proposed mechanism involves interactions with intracellular receptors and the disruption of cell signaling pathways that are crucial for tumor growth.[4] While the specific intracellular receptor for Dimethyl 4-hydroxyphthalate has not been definitively identified, related phthalates have been shown to interact with pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are central to cell growth, proliferation, and survival.

Below is a generalized representation of a signaling pathway that is often dysregulated in cancer and may be a target for compounds like Dimethyl 4-hydroxyphthalate.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Regulation of Glycogen Metabolism

There is evidence to suggest that Dimethyl 4-hydroxyphthalate can influence pathways related to muscle glycogen synthesis.[4] Glycogen metabolism is a tightly regulated process involving key enzymes such as glycogen synthase and glycogen phosphorylase. Hormones like insulin and glucagon modulate these enzymes through signaling cascades that often involve protein kinases and phosphatases. The disruption of these pathways can have significant metabolic consequences.

The following diagram illustrates a simplified overview of the hormonal regulation of glycogen synthesis, a process that may be influenced by Dimethyl 4-hydroxyphthalate.

Caption: Simplified pathway of insulin-stimulated glycogen synthesis.

Induction of Oxidative Stress

Some studies on phthalates suggest they can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and affecting the cellular antioxidant defense systems. The Nrf2-Keap1 pathway is a critical regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

An experimental workflow to investigate the role of Dimethyl 4-hydroxyphthalate in oxidative stress is depicted below.

Caption: Experimental workflow for studying oxidative stress.

Conclusion

Dimethyl 4-hydroxyphthalate is a multifaceted compound with a growing body of literature detailing its chemical properties and biological activities. A thorough understanding of its various synonyms is essential for comprehensive research. While its synthesis and analysis are well-established, the intricate details of its interactions with cellular signaling pathways are an active area of investigation. The potential of this molecule in drug development, particularly in oncology and metabolic diseases, warrants further exploration to elucidate its precise mechanisms of action and therapeutic efficacy. This guide serves as a foundational resource for researchers embarking on or continuing their work with this intriguing compound.

References

- 1. Activation of the PI3K-AKT-mTOR signaling pathway promotes DEHP-induced Hep3B cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C -activating isophthalate derivatives mitigate Alzheimer's disease-related cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]

A Technical Guide to the Biological Activities of Dimethyl 4-hydroxyphthalate and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-hydroxyphthalate (DMP-4OH), identified by CAS number 22479-95-4, is an organic compound belonging to the phthalate ester class.[1] Its structure consists of a benzene ring with dimethyl ester groups at the 1,2-positions and a hydroxyl group at the 4-position.[2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] While primarily known as a chemical building block, emerging research indicates that DMP-4OH and its derivatives possess a range of biological activities, including potential anticancer, antioxidant, and antimicrobial properties.[2] This document provides a comprehensive technical overview of these activities, summarizing available quantitative data, detailing key experimental protocols, and visualizing the underlying mechanisms and workflows.

Chemical Profiles of Dimethyl 4-hydroxyphthalate and Key Derivatives

The biological effects of DMP-4OH are intrinsically linked to its chemical structure, particularly the phenolic hydroxyl group which is a key site for biological interactions.[2] Modifications to this core structure yield derivatives with altered properties and activities.

-

Dimethyl 4-hydroxyphthalate (DMP-4OH): The parent compound, featuring a molecular formula of C₁₀H₁₀O₅.[4] Its hydroxyl group is a primary site for oxidation, reduction, and substitution reactions.[2]

-

Diethyl 4-hydroxyphthalate: An analogue with ethyl ester groups instead of methyl groups. This modification increases its molecular weight and lipophilicity.[2]

-

Dimethyl 4-fluorophthalate: A derivative where the 4-position hydroxyl group is replaced by a fluorine atom. This substitution significantly alters the molecule's electronic properties and chemical stability, a common strategy in medicinal chemistry.[2]

-

Dimethyl 4-hydroxyisophthalate: A structural isomer where the carboxylate groups are at the 1,3-positions instead of 1,2. This change in geometry affects intermolecular interactions like hydrogen bonding and solubility.[2][5]

Biological Activities and Mechanisms of Action

Research suggests that DMP-4OH exerts its biological effects through various mechanisms, including interactions with cellular membranes, binding to intracellular receptors, and disrupting cell signaling pathways.[1][2]

Anticancer and Cytotoxic Activity

Several studies indicate that Dimethyl 4-hydroxyphthalate has potential anticancer properties, demonstrating an ability to inhibit cell proliferation in certain cancer cell lines.[2] The mechanism is believed to involve the disruption of cell signaling mechanisms that regulate tumor growth.[1][2] While specific quantitative data for DMP-4OH is limited in the available literature, studies on structurally related phthalimide derivatives show potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways like mTOR or EGFR.[6]

The following table summarizes the cytotoxic activity of various phthalate-related compounds against different human cancer cell lines to provide a comparative context.

| Compound/Derivative Class | Cell Line | Assay | IC50 Value | Reference |

| Phthalimide-triazole analog (6f) | MCF-7 (Breast) | MTT | 0.22 µM | [6] |

| Dibutyl Phthalate (DBP) | Bovine Lymphocytes | MTT | ~50 µM (LD50) | [7] |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Liver) | Not Specified | 32.3 µM | [8] |

| N-Hydroxyphthalimide (NHPI) | BT-20 (Breast), LoVo (Colon) | Not Specified | G2/M Phase Arrest |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Plating: Plate cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Dimethyl 4-hydroxyphthalate) in triplicate for a specified duration (e.g., 24 hours). Include a solvent control (e.g., 0.1% DMSO) and a negative control (e.g., distilled water).[7]

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 3 hours.[7]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The concentration that inhibits 50% of cell viability (IC50) is determined by plotting viability against compound concentration.

References

- 1. CAS 22479-95-4: Dimethyl 4-hydroxyphthalate | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Dimethyl 4-hydroxyphthalate | C10H10O5 | CID 89726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl 4-hydroxyisophthalate | 5985-24-0 | FD144341 [biosynth.com]

- 6. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Cytotoxic, Genotoxic, and Oxidative Stress of Dibutyl Phthalate on Cultured Bovine Peripheral Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 4-Hydroxyphthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 4-hydroxyphthalate from 4-hydroxyphthalic acid via Fischer esterification. Detailed experimental protocols, safety precautions, and quantitative data are presented to ensure reproducible and high-yield synthesis. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development who utilize phthalate derivatives as intermediates in the synthesis of more complex molecules.

Introduction

Dimethyl 4-hydroxyphthalate is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] Its structure features a hydroxyl group and two methyl ester functionalities on a benzene ring, making it a versatile building block for further chemical modifications.[2] The most common and efficient method for its preparation is the acid-catalyzed esterification of 4-hydroxyphthalic acid with methanol.[1][2] This process, known as Fischer esterification, is a reversible reaction that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][4] This document outlines two reliable protocols for this synthesis, one employing sulfuric acid and the other thionyl chloride as the catalyst.

Chemical Reaction

Data Presentation

The following table summarizes the quantitative data from two common protocols for the synthesis of dimethyl 4-hydroxyphthalate.

| Parameter | Protocol 1: Sulfuric Acid Catalysis | Protocol 2: Thionyl Chloride Catalysis |

| Starting Material | 4-Hydroxyphthalic Acid | 4-Hydroxyphthalic Acid |

| Reagents | Methanol, Sulfuric Acid | Methanol, Thionyl Chloride |

| Catalyst Concentration | 0.5-1% v/v[2] | ~1.8 molar equivalents relative to 4-hydroxyphthalic acid |

| Reaction Temperature | 60-80°C[2] | 0°C to 80°C[5] |

| Reaction Time | 6-8 hours[2] | 4 hours[5] |

| Product Yield | High (specific yield not detailed in snippets) | 99%[5] |

| Product Purity | Requires purification by recrystallization | Can be used without further purification in some cases[5] |

| Appearance | White to pale yellow solid[1] | White solid[5] |

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is a classic Fischer esterification method that is widely used due to the availability and low cost of the catalyst.

Materials:

-

4-Hydroxyphthalic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5-1% v/v) to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (60-80°C) for 6-8 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-